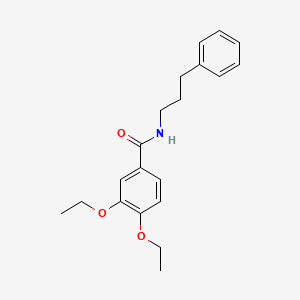

![molecular formula C16H22N4O5S2 B4577910 1-乙基-3-甲基-N-[3-(4-吗啉磺酰基)苯基]-1H-吡唑-4-磺酰胺](/img/structure/B4577910.png)

1-乙基-3-甲基-N-[3-(4-吗啉磺酰基)苯基]-1H-吡唑-4-磺酰胺

描述

1-ethyl-3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-sulfonamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. Pyrazoles are involved in various pharmacological and therapeutic applications due to their structural similarity to natural nitrogen-containing compounds.

Synthesis Analysis

- Synthesis of related pyrazole derivatives is often based on modifications of known compounds such as celecoxib, a COX-2 inhibitor. These syntheses typically involve various substituents to study their influence on biological activities like COX-2 and 5-LOX inhibition (Charlier et al., 2004).

- The process can include multi-component condensations, employing reagents like aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate (Moosavi‐Zare et al., 2013).

Molecular Structure Analysis

- The molecular structure of pyrazole derivatives is characterized using techniques like FT-IR, NMR, and mass spectrometry. These methods provide detailed insights into the molecular framework and the positioning of various functional groups (Peng-yun, 2013).

Chemical Reactions and Properties

- Pyrazole derivatives exhibit a range of chemical reactions, including nucleophilic substitution and cycloaddition. These reactions are influenced by the nature of substituents and reaction conditions (Vasin et al., 2015).

Physical Properties Analysis

- The physical properties of pyrazole derivatives, like solubility and melting point, are closely related to their molecular structure. These properties can be altered by modifying the substituents on the pyrazole ring (Zhu et al., 2011).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, of pyrazole derivatives are significantly influenced by the electronic nature of the substituents. These compounds often exhibit biological activities due to their interaction with various biological targets (Zhu et al., 2011).

科学研究应用

环境监测和人体接触

室内外空气中的全氟磺酰胺:一项研究重点关注了加拿大渥太华室内空气、室内灰尘和室外空气中全氟烷基磺酰胺(PFASs)的出现。这些化合物用于消费品表面保护,表明了通过室内来源的环境存在和潜在的人体接触 (Shoeib 等,2005)。

抗菌应用

对疟疾的疗效:对二苯砜对耐氯喹的恶性疟原虫菌株的研究表明磺酰胺衍生物具有潜在的抗菌应用。这突出了进一步评估磺酰胺在对抗耐药性疟疾菌株中的作用的必要性 (DeGowin 等,1966)。

环境和健康安全

全氟烷基酸前体的母体胎盘转移:一项关于中国全氟烷基酸(PFAA)前体母体-胎儿转移的研究揭示了潜在的产前接触,并强调了了解接触这些化合物对于环境和健康安全的重要性 (Yang 等,2016)。

职业健康

视网膜毒性和职业接触:一项与慢性接触鱼类麻醉剂 MS-222 相关的视网膜病变的案例研究强调了某些磺酰胺化合物的职业健康风险。这项研究说明了在职业环境中采取谨慎和保护措施的必要性 (Bernstein 等,1997)。

属性

IUPAC Name |

1-ethyl-3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O5S2/c1-3-19-12-16(13(2)17-19)26(21,22)18-14-5-4-6-15(11-14)27(23,24)20-7-9-25-10-8-20/h4-6,11-12,18H,3,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXCDPOAHUXDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577834.png)

![N-(2,3-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4577841.png)

![2-(3-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4577849.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4577858.png)

![ethyl 1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4577864.png)

![4-methoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4577867.png)

![N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4577893.png)

![N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4577898.png)

![3-[(3,5-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4577920.png)

![2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4577925.png)